Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate
CAS No.:
Cat. No.: VC15871147
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO2S |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3 |
| Standard InChI Key | ZMEHYZAOFLUSPF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate, reflecting its cyclohexane backbone substituted at the 2-position with a benzo[d]thiazole group and at the 1-position with a methyl ester . Its molecular formula, , corresponds to a molar mass of 275.4 g/mol, as confirmed by high-resolution mass spectrometry .
Stereochemical and Electronic Features
The cyclohexane ring introduces conformational flexibility, while the benzo[d]thiazole moiety contributes aromaticity and electron-rich regions. The ester group at the 1-position enhances polarity, with a computed octanol-water partition coefficient (XLogP3) of 3.9, indicating moderate lipophilicity . The molecule exhibits three rotatable bonds, primarily associated with the ester and cyclohexane-thiazole linkage, which may influence its reactivity and binding interactions .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl ester (), cyclohexane protons (), and aromatic protons from the benzothiazole ring () . Infrared (IR) spectra show characteristic carbonyl stretching vibrations at for the ester group and for the thiazole ring .
Synthesis and Preparation Methods
Reaction Optimization
Key parameters include solvent selection (e.g., dichloromethane or tetrahydrofuran), temperature control (often 0–50°C), and catalysts such as palladium for cross-coupling reactions . Yields for similar compounds range from 60% to 85%, though data specific to this derivative remain unpublished .
Physicochemical and Analytical Profiling
Computed and Experimental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.4 g/mol | |
| XLogP3 | 3.9 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 64.8 Ų |
Experimental data on melting/boiling points and solubility are unavailable, though its lipophilicity suggests limited water solubility . Stability studies indicate compatibility with standard laboratory conditions but incompatibility with strong oxidizers .
Chromatographic and Spectroscopic Methods
Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase is recommended for purity analysis . Mass spectrometry (MS) shows a molecular ion peak at m/z 275.1 ([M+H]⁺), with fragmentation patterns consistent with ester cleavage and benzothiazole ring decomposition .
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